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For Researchers, Scientists, and Drug Development Professionals

Abstract
Isocetyl myristate, with the IUPAC name 14-methylpentadecyl tetradecanoate, is a widely

used emollient and skin conditioning agent in the cosmetic and pharmaceutical industries.[1] Its

chemical structure, a wax ester formed from myristic acid and isocetyl alcohol, dictates its

physicochemical properties and performance in topical formulations.[1] Accurate and robust

analytical methodologies are crucial for its identification, purity assessment, and quality control.

This technical guide provides an in-depth overview of the spectroscopic techniques used to

characterize isocetyl myristate, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols,

predicted spectral data, and a generalized analytical workflow are presented to aid researchers

and professionals in the comprehensive analysis of this compound.

Chemical Structure and Properties
IUPAC Name: 14-methylpentadecyl tetradecanoate[2]

CAS Number: 83708-66-1[2]

Molecular Formula: C₃₀H₆₀O₂[2]

Molecular Weight: 452.8 g/mol [2]
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Structure:

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isocetyl myristate,

providing detailed information about the carbon and proton environments within the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.05 Triplet 2H -C(=O)O-CH₂-

~2.28 Triplet 2H -CH₂-C(=O)O-

~1.61 Multiplet 2H -CH₂-CH₂-C(=O)O-

~1.52 Multiplet 1H -(CH₂)₁₃-CH(CH₃)₂

~1.25 Multiplet ~46H
-(CH₂)₁₀-CH₂-C(=O)O-

and -(CH₂)₁₂-CH-

~0.88 Triplet 3H CH₃-(CH₂)₁₂-

~0.86 Doublet 6H -CH(CH₃)₂

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~173.9 C=O

~64.4 -C(=O)O-CH₂-

~39.1 -(CH₂)₁₃-CH(CH₃)₂

~34.4 -CH₂-C(=O)O-

~31.9 - 22.7 -(CH₂)n- chains

~27.9 -CH(CH₃)₂

~22.7 CH₃-(CH₂)₁₂-

~14.1 -CH(CH₃)₂

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

isocetyl myristate, confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS)

with Electron Ionization (EI) or Electrospray Ionization Tandem Mass Spectrometry (ESI-

MS/MS) are particularly useful.[3]

The primary fragmentation of wax esters like isocetyl myristate under EI or collision-induced

dissociation (CID) occurs at the ester linkage, yielding characteristic ions of the fatty acid and

alcohol moieties.[3]

Predicted Mass Spectrometry Data (EI-MS)

m/z Predicted Fragment Ion Identity

452.5 [C₃₀H₆₀O₂]⁺ Molecular Ion (M⁺)

229.2 [CH₃(CH₂)₁₂CO]⁺ Myristoyl acylium ion

228.2 [CH₃(CH₂)₁₂C(OH)=OH]⁺
Protonated Myristic Acid (after

rearrangement)

225.3 [C₁₆H₃₃]⁺ Isocetyl carbocation
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in isocetyl myristate.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~2925, ~2855 Strong C-H stretching (alkane)

~1740 Strong C=O stretching (ester)

~1465 Medium C-H bending (methylene)

~1375 Medium C-H bending (methyl)

~1170 Strong C-O stretching (ester)

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of isocetyl myristate for ¹H NMR (50-100 mg for ¹³C NMR) into

a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

Vortex the vial until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Pulse Program: Standard single-pulse

Number of Scans: 16
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Relaxation Delay: 1 s

Acquisition Time: 4 s

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Pulse Program: Standard proton-decoupled single-pulse

Number of Scans: 1024

Relaxation Delay: 2 s

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a 1 mg/mL stock solution of isocetyl myristate in a suitable solvent such as hexane

or ethyl acetate.

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

Instrument Parameters:

GC Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm

film thickness).

Injector Temperature: 280 °C

Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min,

hold for 10 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 40-600.

Analytical Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the spectroscopic analysis and

identification of isocetyl myristate.

Workflow for Spectroscopic Analysis of Isocetyl Myristate

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Conclusion

Isocetyl Myristate Sample

Dissolution in
Appropriate Solvent

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS or LC-MS/MS) FT-IR Spectroscopy

NMR Spectral Analysis:
- Chemical Shifts

- Integration
- Multiplicity

MS Data Analysis:
- Molecular Ion Peak

- Fragmentation Pattern

IR Spectrum Analysis:
- Functional Group Identification

Structural Confirmation and
 Purity Assessment
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of isocetyl myristate.

Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a comprehensive toolkit for the

structural characterization and quality assessment of isocetyl myristate. By following the

detailed protocols and utilizing the reference spectral data presented in this guide, researchers,

scientists, and drug development professionals can confidently identify and evaluate this

important cosmetic and pharmaceutical ingredient. The combination of these analytical

methods ensures a high degree of certainty in the structural confirmation and purity

determination of isocetyl myristate, which is essential for its application in regulated

industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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